1,3-Dibromo-1-phenylpropane

Cyclopropanation Small-ring synthesis Zinc-copper coupling

1,3-Dibromo-1-phenylpropane (CAS 17714-42-0), also referred to as (1,3-dibromopropyl)benzene, is a halogenated aromatic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 g/mol. This compound features a three-carbon propane backbone with a phenyl group and two bromine atoms located at the 1- and 3-positions , conferring an XLogP value of 3.6–3.9, which indicates pronounced lipophilicity and correspondingly low aqueous solubility.

Molecular Formula C9H10Br2
Molecular Weight 277.98 g/mol
CAS No. 17714-42-0
Cat. No. B104885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-1-phenylpropane
CAS17714-42-0
Synonyms1,3-Dibromo-1-phenylpropane
Molecular FormulaC9H10Br2
Molecular Weight277.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCBr)Br
InChIInChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyRSAHLRQANLPURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-1-phenylpropane (CAS 17714-42-0): Properties and Core Utility for Chemical Procurement


1,3-Dibromo-1-phenylpropane (CAS 17714-42-0), also referred to as (1,3-dibromopropyl)benzene, is a halogenated aromatic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 g/mol . This compound features a three-carbon propane backbone with a phenyl group and two bromine atoms located at the 1- and 3-positions , conferring an XLogP value of 3.6–3.9, which indicates pronounced lipophilicity and correspondingly low aqueous solubility . As a bifunctional electrophilic alkylating agent possessing two reactive benzylic and terminal bromine sites, 1,3-dibromo-1-phenylpropane serves primarily as a versatile synthetic building block for cyclopropanation reactions, heterocycle construction, and the preparation of conformationally constrained scaffolds in both academic research and industrial process chemistry contexts.

Why 1,3-Dibromo-1-phenylpropane (CAS 17714-42-0) Cannot Be Interchanged with Unsubstituted or Mono-Bromo Analogs


Procurement decisions involving 1,3-dibromo-1-phenylpropane require careful differentiation from structurally similar alkylating agents such as 1,3-dibromopropane, 3-bromo-1-phenyl-1-propene (cinnamyl bromide), or 1-bromo-3-phenylpropane. Substituting any of these alternatives will fundamentally alter reaction outcomes due to two non-interchangeable structural features. First, the 1-phenyl substituent substantially increases lipophilicity relative to unsubstituted 1,3-dibromopropane (XLogP 3.6–3.9 versus ~1.9 for 1,3-dibromopropane), which influences solvent partitioning, phase-transfer catalysis efficiency, and chromatographic behavior . Second, the two bromine atoms at the 1- and 3-positions serve as chemically distinct electrophilic centers: the benzylic bromine exhibits enhanced reactivity toward nucleophiles and participates in stereoselective transformations, while the terminal bromine enables subsequent cyclization or cross-coupling reactions that are sterically and electronically inaccessible using mono-bromo analogs or unsaturated variants such as 3-bromo-1-phenyl-1-propene [1]. Generic substitution without quantitative verification of reaction compatibility risks compromised yields, altered stereochemical outcomes, and the generation of intractable byproduct mixtures.

Quantitative Differentiation Evidence for 1,3-Dibromo-1-phenylpropane (CAS 17714-42-0): Comparative Reactivity, Yield, and Selectivity Data


Cyclopropylbenzene Synthesis: Near-Quantitative Crude Yield via Zinc-Mediated Cyclization

1,3-Dibromo-1-phenylpropane serves as the immediate precursor to cyclopropylbenzene through zinc-mediated reductive cyclization. The intermediate 1,3-dibromo-1-phenylpropane is obtained from the radical bromination of 1-bromo-3-phenylpropane in nearly 100% crude yield, enabling the subsequent cyclization step to proceed with 75–85% isolated yield of cyclopropylbenzene [1]. In contrast, alternative pathways to cyclopropylbenzene using 1-bromo-3-phenylpropane without the second bromination step cannot undergo this direct cyclization, while 3-bromo-1-phenyl-1-propene (cinnamyl bromide) lacks the requisite leaving group at the benzylic position and would require fundamentally different reaction manifolds.

Cyclopropanation Small-ring synthesis Zinc-copper coupling Dehalogenation

Double Alkylation Stereoselectivity: cis/trans Isomer Distribution in Indane-Based α-Amino Acid Synthesis

In double alkylation reactions with ethyl isocyanoacetate under phase-transfer catalysis conditions, 1,3-dibromo-1-phenylpropane produces a mixture of stereoisomeric isocyanide esters from which the cis-isomer (rac-17) is isolated in 50% yield, while the trans-isomer (rac-16) is obtained in only 6% yield [1]. This pronounced stereochemical bias—an approximately 8:1 cis:trans preference—derives specifically from the benzylic bromine substitution pattern. The unsubstituted analog 1,3-dibromopropane yields monocyclic cyclobutane derivatives without this stereochemical complexity, while the mono-bromo analog 1-bromo-3-phenylpropane cannot undergo the requisite bis-alkylation to form the indane scaffold.

α-Amino acid synthesis Phase-transfer catalysis Conformational constraint Stereoselective alkylation

Regioselective Ring-Opening Bromination of Phenylcyclopropane: Differential Isomer Distribution

Photo-induced bromination of phenylcyclopropane in carbon tetrachloride yields a mixture of regioisomeric dibromides, with 1,2-dibromo-1-phenylpropane predominating over 1,3-dibromo-1-phenylpropane under the reported conditions (1.5 M bromine/phenylcyclopropane in CCl₄) [1]. This result establishes that 1,3-dibromo-1-phenylpropane is not the favored kinetic product in direct ring-opening bromination, underscoring that procurement of the pure 1,3-isomer must rely on alternative synthetic routes—such as the NBS bromination of 1-bromo-3-phenylpropane—rather than direct cyclopropane cleavage. For researchers seeking the 1,2-isomer or mixtures thereof, this distinction carries significant procurement implications.

Cyclopropane ring-opening Radical bromination Photo-induced reaction Regioselectivity

Lipophilicity-Driven Phase Partitioning: Calculated LogP Values for Solvent System Optimization

1,3-Dibromo-1-phenylpropane exhibits a calculated XLogP value of 3.6–3.9, reflecting significant hydrophobicity conferred by the phenyl substituent and bromine atoms . In comparison, unsubstituted 1,3-dibromopropane possesses an experimental logP of approximately 1.9, while 3-bromo-1-phenyl-1-propene (cinnamyl bromide) exhibits a logP of approximately 3.2 [1]. This differential lipophilicity of approximately 1.7–2.0 log units relative to 1,3-dibromopropane translates to substantially altered chromatographic retention times, extraction efficiencies, and phase-transfer catalysis behavior.

Lipophilicity XLogP Solvent partitioning Purification optimization

Validated Application Scenarios for 1,3-Dibromo-1-phenylpropane (CAS 17714-42-0) Based on Comparative Evidence


Synthesis of Cyclopropylbenzene and Phenyl-Substituted Cyclopropane Derivatives

1,3-Dibromo-1-phenylpropane is the established intermediate of choice for preparing cyclopropylbenzene via zinc-mediated reductive cyclization. The near-quantitative crude yield of the dibromide intermediate and subsequent 75–85% isolated yield of cyclopropylbenzene [1] make this compound essential for laboratories requiring reliable access to phenylcyclopropane scaffolds. Unsubstituted 1,3-dibromopropane cannot introduce the requisite phenyl group, while mono-bromo analogs lack the second leaving group necessary for cyclopropane ring formation.

Stereoselective Synthesis of Indane-Based Conformationally Constrained α-Amino Acids

Under phase-transfer catalysis conditions, 1,3-dibromo-1-phenylpropane undergoes double alkylation with ethyl isocyanoacetate to furnish indane-based isocyanide esters with pronounced cis-selectivity (50% cis vs. 6% trans isolated yield) [2]. This stereochemical outcome is specific to the 1-phenyl-1,3-dibromo substitution pattern; unsubstituted 1,3-dibromopropane yields simpler cyclobutane derivatives devoid of the indane framework, while 1-bromo-3-phenylpropane cannot participate in bis-alkylation. This scenario is directly relevant to peptide mimetic design and the preparation of sterically constrained unnatural amino acids.

Bifunctional Electrophilic Scaffold for Sequential Alkylation–Cyclization Cascades

The presence of both a reactive benzylic bromine and a terminal primary bromine enables sequential nucleophilic substitution cascades wherein the benzylic site reacts preferentially with a first nucleophile, followed by intramolecular cyclization at the terminal position. This reactivity profile is unique to 1,3-dibromo-1-phenylpropane among the comparator set; 1-bromo-3-phenylpropane provides only a single electrophilic site, while 1,3-dibromopropane lacks the enhanced benzylic reactivity and stereochemical bias provided by the phenyl substituent. This bifunctionality is particularly valuable for constructing medium-ring heterocycles and fused bicyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibromo-1-phenylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.